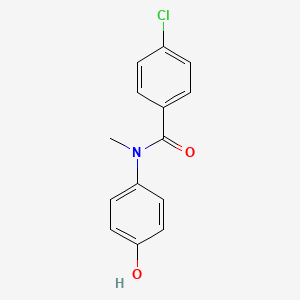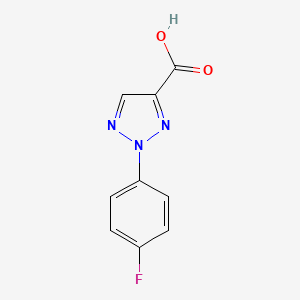![molecular formula C9H6F6O B1453772 2,2,2-Trifluor-1-[2-(Trifluormethyl)phenyl]ethan-1-ol CAS No. 945978-20-1](/img/structure/B1453772.png)
2,2,2-Trifluor-1-[2-(Trifluormethyl)phenyl]ethan-1-ol
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H6F6O and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solvolyse-Studien
2,2,2-Trifluor-1-[2-(Trifluormethyl)phenyl]ethan-1-ol: wurde in Solvolyse-Studien verwendet, um die Auswirkungen von Substituenten auf die Reaktionsgeschwindigkeiten zu verstehen. Diese Studien sind in der physikalischen organischen Chemie entscheidend, um die Mechanismen und die Kinetik von Reaktionen zu verstehen .
Entwicklung fluorierter Polymere
Die Verbindung dient als Vorläufer bei der Synthese neuer aromatischer 3F-Polymere. Diese Polymere haben aufgrund ihrer thermischen Stabilität und chemischen Beständigkeit potenzielle Anwendungen in Hochleistungsmaterialien .
Organokatalyse
Es wird als Organokatalysator für die Oxidation tertiärer Amine und Azine zu N-Oxidsalkenen verwendet. Diese Anwendung ist im Bereich der grünen Chemie von Bedeutung, da Organokatalysatoren eine umweltfreundlichere Alternative zu metallbasierten Katalysatoren bieten .
Wirkmechanismus
Mode of Action
It is known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . The exact interaction of this compound with its biological targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that it can be used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine
Result of Action
As the compound can undergo asymmetric reduction to form 2,2,2-trifluoro-1-phenylethanol , it can be inferred that it may have some influence at the molecular level.
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to either the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria, endoplasmic reticulum, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function within the cell .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSZNZQTSWKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)




![3-[N-(prop-2-yn-1-yl)acetamido]benzoic acid](/img/structure/B1453697.png)
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)


